

# IM156 (Lixumistat): A Technical Whitepaper on its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

IM156, also known as Lixumistat, is a novel, orally bioavailable small molecule of the biguanide class, currently under investigation for its therapeutic potential in oncology and fibrotic diseases.[1][2] As a potent inhibitor of mitochondrial complex I, IM156 disrupts oxidative phosphorylation (OXPHOS), leading to a distinct metabolic reprogramming in targeted cells.[2] [3][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of IM156, intended to serve as a resource for researchers in the field of drug discovery and development.

# **Chemical Structure and Physicochemical Properties**

IM156 is a derivative of metformin, engineered for greater potency and an improved safety profile.[1] Its chemical identity and key physicochemical properties are summarized below.

### **Chemical Identifiers**



Identifier	Value
IUPAC Name	N'-[N'-[4- (trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidi ne-1-carboximidamide
Other Names	Lixumistat, HL156A, HL271
CAS Number	1422365-93-2
Molecular Formula	C13H16F3N5O
SMILES	C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F) (F)F)N)N

**Physicochemical Data** 

Property	Value	Source
Molecular Weight	315.30 g/mol	[5]
Appearance	White to off-white solid	MedChemExpress
Solubility	DMSO: 50 mg/mL (133.21 mM) Ethanol: 20 mg/mL Water: Insoluble	[5] MedChemExpress

Note: For in vivo studies, IM156 can be formulated in various vehicles. For instance, a clear solution of  $\geq$  2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

# Pharmacological Properties and Mechanism of Action

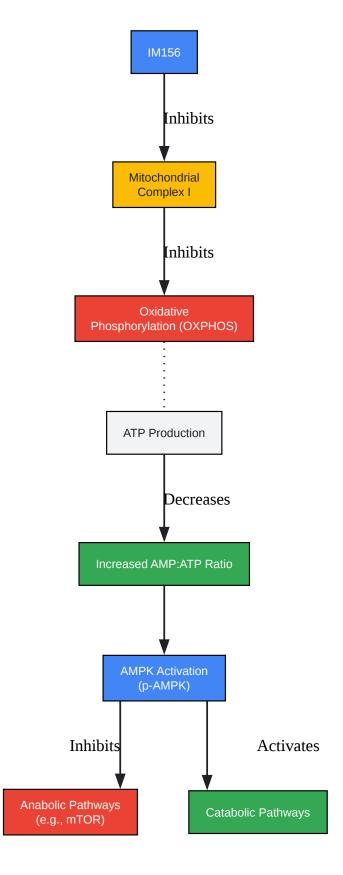
IM156's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I, the first and largest enzyme of the electron transport chain.[2] This inhibition disrupts oxidative phosphorylation, leading to decreased ATP production and a subsequent increase in the AMP:ATP ratio.



# **Signaling Pathway: AMPK Activation**

The elevation in the cellular AMP:ATP ratio serves as a key signal for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6] Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP.





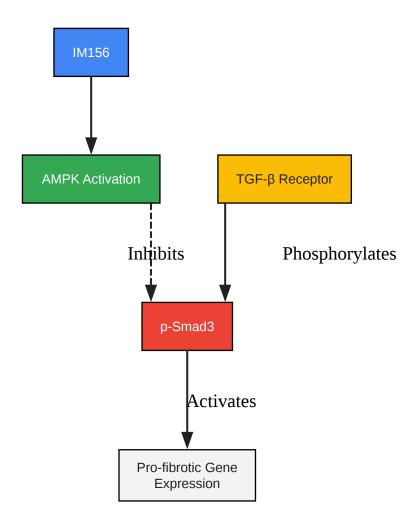
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IM156-mediated AMPK activation pathway.



# Signaling Pathway: Inhibition of TGF-β Signaling in Fibrosis

In the context of fibrosis, IM156 has been shown to ameliorate the expression of pro-fibrotic markers by upregulating AMPK. Activated AMPK can interfere with the transforming growth factor-beta (TGF- $\beta$ ) signaling pathway, a key driver of fibrosis. This is achieved, in part, by inhibiting the phosphorylation of Smad3, a critical downstream effector of TGF- $\beta$  signaling.



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Inhibition of TGF-β signaling by IM156.

# Clinical and Preclinical Data Preclinical Efficacy



Preclinical studies have demonstrated the in vitro and in vivo efficacy of IM156 in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1] It has shown particular promise in targeting drug-resistant tumor cells that are highly dependent on mitochondrial metabolism.[1]

#### **Phase 1 Clinical Trial**

A first-in-human, dose-escalation Phase 1 clinical trial has been completed for IM156 in patients with advanced solid tumors. The study established a recommended Phase 2 dose (RP2D) and demonstrated that IM156 was generally well-tolerated.

Clinical Trial Parameter	Finding
Patient Population	Advanced solid tumors
Recommended Phase 2 Dose (RP2D)	800 mg daily
Most Frequent Treatment-Related Adverse Events	Nausea, diarrhea, emesis, fatigue
Best Response	Stable disease

# **Experimental Protocols**Western Blot for AMPK Activation

This protocol describes the detection of AMPK activation by measuring the phosphorylation of its  $\alpha$ -subunit at Threonine 172 (p-AMPK $\alpha$  Thr172).

Workflow Diagram



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#### Experimental workflow for Western blot analysis.

#### Methodology

- Cell Culture and Treatment: Plate cells (e.g., NIH3T3) and grow to 70-80% confluency. Treat with varying concentrations of IM156 (e.g., 0.31-10 μM) for a specified time.[7]
- Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-30 μg) onto a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AMPKα (Thr172) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Normalize the p-AMPK signal to total AMPK or a loading control like β-actin.

### Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.

#### Methodology

 Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.



- Assay Buffer: Prepare an assay buffer containing phosphate buffer, fatty acid-free BSA, and magnesium chloride.
- Reaction Mixture: In a 96-well plate, add the isolated mitochondria, assay buffer, and varying concentrations of IM156.
- Initiation of Reaction: Start the reaction by adding NADH and ubiquinone (or a suitable analog like decylubiquinone).
- Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a plate reader.
- Data Analysis: Calculate the rate of NADH oxidation and determine the IC<sub>50</sub> of IM156 for complex I inhibition.

### Conclusion

IM156 is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of mitochondrial complex I and subsequent activation of AMPK. Its potent and selective activity, coupled with oral bioavailability and a manageable safety profile, makes it a compelling candidate for further clinical development in oncology and fibrotic diseases. This technical guide provides a foundational understanding of IM156's chemical and pharmacological properties to support ongoing and future research endeavors.

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